3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-(3-pyrimidin-2-yloxypyrrolidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-10-12-3-1-4-13(9-12)15(21)20-8-5-14(11-20)22-16-18-6-2-7-19-16/h1-4,6-7,9,14H,5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAUJSMGNALIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed synthetic strategies and reaction conditions are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, safety, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets, including enzymes and receptors. Notable therapeutic areas include:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For example, studies have shown activity against multiple cancer cell lines, suggesting potential for further development into anticancer agents .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens, demonstrating activity that could lead to the development of new antibiotics .
Biological Applications
In biological research, 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile is utilized in biochemical assays to investigate enzyme activity and protein-ligand interactions. Its application includes:
- Enzyme Inhibition Studies : The compound can be employed to study the inhibition of specific enzymes involved in disease pathways, providing insights into potential therapeutic mechanisms.
- Protein Interaction Analysis : It is used to explore interactions between proteins and ligands, which is crucial for understanding cellular processes and developing targeted therapies.
Materials Science
The unique structure of this compound positions it as a candidate for innovative materials with specific electronic or optical properties. Its applications in materials science include:
- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductor devices, which are essential in the development of flexible electronics and photovoltaic cells .
- Dyes and Coatings : Its structural characteristics allow for potential applications in the design of dyes and coatings with enhanced stability and performance.
Industrial Applications
In industrial settings, this compound can serve as an intermediate in the synthesis of more complex molecules. This includes:
- Synthesis of Fine Chemicals : The compound is utilized in the production of fine chemicals used across various industries, including pharmaceuticals and agrochemicals .
Table 1: Summary of Biological Activities
Table 2: Applications in Materials Science
| Application | Description | References |
|---|---|---|
| Organic Semiconductors | Used in flexible electronic devices | |
| Dyes and Coatings | Development of stable dyes with enhanced properties |
Case Studies
- Anticancer Efficacy : A study involving derivatives of this compound demonstrated significant cytotoxic effects on breast cancer cell lines, suggesting its potential for further development into a therapeutic agent .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing promising results that indicate the compound's potential as a new antibiotic .
Mechanism of Action
The mechanism of action of 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways . For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Implications of Substituent Position :
- Biological Activity : Positional isomerism can significantly impact binding affinity in kinase targets. For example, pyrimidin-2-yloxy derivatives often show enhanced interactions with ATP-binding pockets compared to 4-yloxy analogs in kinase inhibition studies (though specific data for this compound is unavailable in evidence).
Pyridine-Based Analogs
lists pyridine derivatives with structural similarities, though none share the exact benzonitrile-pyrrolidine-carbonyl framework:
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (CAS 1189407-20-9): Features a methoxy group and pyrrolidine substituents on a pyridine ring. Lacks the benzonitrile and pyrimidine moieties, limiting direct functional comparability .
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime :
Comparative Analysis :
- Synthetic Utility : Pyrimidine derivatives generally offer greater versatility in medicinal chemistry than pyridine analogs due to their dual nitrogen atoms, enabling diverse substitution patterns.
Biological Activity
3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a pyrrolidine ring, a pyrimidine moiety, and a benzonitrile group, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N4O2, with a molecular weight of 294.314 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for synthetic applications in research and industry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The presence of the pyrimidine and pyrrolidine groups enhances its affinity for certain receptors and enzymes, potentially modulating their activity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of phosphodiesterases (PDEs), particularly PDE4. Inhibition of PDE4 has been associated with anti-inflammatory effects, making this compound a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Potential
Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with structural similarities have shown cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .
Research Findings
Case Studies
-
PDE Inhibition Study :
A study investigating the effects of PDE4 inhibitors revealed that compounds similar to this compound effectively reduced airway hyperreactivity in animal models. This suggests potential therapeutic applications in managing asthma symptoms . -
Anticancer Activity :
Another study focused on pyrrolidine derivatives showed that modifications similar to those found in this compound led to enhanced apoptosis in tumor cells, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes:
- Step 1 : Cyclization of pyrrolidine precursors (e.g., via Buchwald-Hartwig amination or Mitsunobu reaction) to introduce the pyrrolidine core.
- Step 2 : Functionalization with pyrimidin-2-yloxy groups via nucleophilic substitution or coupling reactions (e.g., SNAr or Ullmann coupling) .
- Step 3 : Carbonyl linkage to the benzonitrile moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Critical Conditions : Temperature (60–100°C for coupling), solvent polarity (DMF or THF for solubility), and catalyst choice (Pd for coupling) significantly impact yield. Purification via column chromatography or recrystallization is essential for >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify pyrrolidine ring conformation, pyrimidine connectivity, and benzonitrile presence. Key signals include aromatic protons (δ 7.5–8.5 ppm) and pyrrolidine CH groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns consistent with the carbonyl and pyrimidine groups .
- X-ray Crystallography (if crystals form): Resolve stereochemistry and bond angles, particularly for the pyrrolidine-pyrimidine linkage .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., DPP-4) due to structural similarity to known inhibitors. Use fluorescence-based assays (e.g., Z-Gly-Pro-AMC substrate for DPP-4) to measure IC .
- Cellular Viability Assays : Screen in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays. Include controls for solubility (DMSO concentration <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
- Methodological Answer :
- Modular Substitutions : Vary pyrimidine substituents (e.g., methyl, chloro) to assess steric/electronic effects on binding. Compare IC shifts in enzyme assays .
- Scaffold Hybridization : Fuse with bioactive moieties (e.g., morpholine for solubility or indole for kinase targeting) via click chemistry .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DPP-4 active site). Prioritize derivatives with lower binding energies .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Re-evaluate under uniform conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers).
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated), which may explain variability in cell-based vs. in vitro results .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics, bypassing enzymatic interference .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
- Methodological Answer :
- Chiral Separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers. Compare logP (octanol/water) and plasma protein binding (equilibrium dialysis) .
- In Vivo PK Studies : Administer enantiomers separately in rodent models. Monitor AUC (area under the curve) and half-life differences via LC-MS/MS .
Key Research Gaps and Future Directions
- Synthetic Challenges : Improve atom economy in pyrimidine coupling steps (e.g., photoredox catalysis) .
- Target Identification : Use CRISPR-Cas9 screens to identify novel protein targets beyond kinases/DPP-4 .
- Formulation : Develop nanocrystal or liposomal formulations to address low aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
